1H-Indole-6-methanol, alpha-(chloromethyl)-
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Overview
Description
1H-Indole-6-methanol, alpha-(chloromethyl)- is a chemical compound with the molecular formula C10H10ClNO. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-6-methanol, alpha-(chloromethyl)- typically involves the chloromethylation of 1H-indole-6-methanol. This reaction can be carried out using formaldehyde and hydrochloric acid under acidic conditions . The reaction conditions need to be carefully controlled to avoid over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1H-Indole-6-methanol, alpha-(chloromethyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-6-methanol, alpha-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of indole-6-carboxylic acid or indole-6-aldehyde.
Reduction: Formation of indole-6-methanol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1H-Indole-6-methanol, alpha-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-6-methanol, alpha-(chloromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties and applications.
1H-Indole-2-carboxylic acid: Known for its use in organic synthesis and biological studies.
1H-Indole-5-methanol: Shares structural similarities and is used in similar research applications.
Uniqueness
1H-Indole-6-methanol, alpha-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
2-chloro-1-(1H-indol-6-yl)ethanol |
InChI |
InChI=1S/C10H10ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,10,12-13H,6H2 |
InChI Key |
SYCLLTAOUSRRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(CCl)O |
Origin of Product |
United States |
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